2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

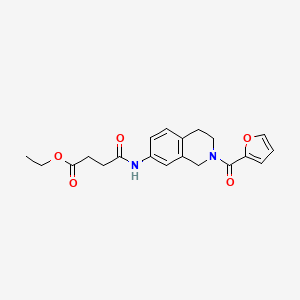

“2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives can be carried out under solventless conditions . The reaction can be relatively quick, lasting between 1 to 8 minutes . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The absorbance (Abs), transmittance (T), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n) of these compounds were calculated .

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

- A study on the synthesis and photophysical properties of novel phthalimide derivatives, including those similar to 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione, explored their solvatochromic behavior and dipole moments. These compounds were analyzed in different solvents to understand their interactions and photophysical responses, providing insights into their potential applications in molecular probes and materials science (Akshaya et al., 2016).

Crystal Structure and DFT Computational Studies

- The crystal structure and spectral analysis of novel isoindoline derivatives were detailed, offering a foundational understanding of their molecular configurations for further chemical modifications and applications in material science or drug design (Evecen et al., 2016).

Green Catalytic Systems for Synthesis

- Research on the efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts highlighted alternative approaches to producing these compounds. This work showcased the application of green chemistry principles in synthesizing valuable organic molecules, potentially impacting the pharmaceutical and materials industries (Journal et al., 2019).

Anticancer Activity and Molecular Modelling

- The synthesis, structure-activity relationships, and molecular modelling studies of isoindole-1,3(2H)-dione compounds containing different functional groups revealed their varying anticancer activities. Such studies are crucial for understanding how structural modifications affect biological activity, guiding the development of new anticancer agents (Tan et al., 2020).

Inhibitory Properties and Interaction Mechanism

- Evaluating the xanthine oxidase inhibitor properties of isoindoline-1,3-dion derivatives offered insights into their therapeutic potential. Understanding the interaction mechanisms of these compounds with enzymes can inform drug discovery efforts, especially for diseases where enzyme inhibition is a therapeutic strategy (Gunduğdu et al., 2020).

Isoindigo Derivatives and Their Applications

- The facile synthesis of isoindigo derivatives from 3-indolyl-2-oxindoles and their potential biological activities, such as anti-leukemia and anti-inflammatory effects, underscore the importance of these compounds in medicinal chemistry and organic electronics (Seo et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control .

Mode of Action

This compound interacts with hD2R through several interactions, including one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions occur at the allosteric binding site of the receptor, suggesting that the compound may modulate the receptor’s activity .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant effects on mood, reward, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives, including this compound, have favorable pharmacokinetic parameters

Result of Action

Direcciones Futuras

Isoindoline-1,3-dione derivatives continue to attract considerable attention due to their diverse pharmacological profile . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . Future research could focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and exploring their potential applications in various fields such as medicine and agriculture .

Propiedades

IUPAC Name |

2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELAXOXOGPOOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)

![2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide](/img/structure/B2930057.png)

![3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2930058.png)

![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)

![2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2930065.png)

![(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2930067.png)

![5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2930069.png)

![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)

![N-[3-[2-[2-[3-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide](/img/structure/B2930071.png)